Nonacosane has been identified in various foods, including peaches, ginkgo nuts, cauliflowers, coffee, and lamb's quarters . Research suggests it might serve as a potential biomarker for the consumption of these foods, but further investigation is needed to validate its accuracy and effectiveness .
Nonacosane has been found as a component of the pheromone of the western tussock moth (Orgyia leucostigma) . Additionally, evidence suggests it plays a role in the chemical communication of some mosquito species, including Anopheles stephensi . Understanding how insects utilize nonacosane in communication could aid in developing pest control strategies.
Nonacosane is a straight-chain hydrocarbon with the molecular formula and a structural formula represented as . This compound belongs to the class of alkanes and is notable for its long carbon chain, consisting of 29 carbon atoms. Nonacosane is part of a larger family of hydrocarbons known as n-alkanes, which are characterized by their saturated nature and lack of functional groups. It has been identified in various natural sources, including essential oils and as a component of pheromones in certain insects, such as Orgyia leucostigma and Anopheles stephensi .
Nonacosane primarily undergoes typical alkane reactions, which include:
These reactions highlight the compound's stability and reactivity under specific conditions, typical for long-chain alkanes .
Nonacosane exhibits biological significance, particularly in the realm of chemical communication among insects. It has been identified as a component of pheromones, suggesting a role in mating and territorial behaviors. For instance, it has been noted in the pheromone communication of Anopheles stephensi, which is crucial for understanding mosquito behavior and potentially controlling populations .
Nonacosane can be synthesized through several methods:
Nonacosane shares similarities with other long-chain alkanes. Here are some comparable compounds:
Compound Name | Molecular Formula | Unique Characteristics |
---|---|---|
Heneicosane | Shorter chain; used in biodiesel production. | |
Tricosane | Commonly found in beeswax; shorter than nonacosane. | |
Pentacosane | Used in lubricants; longer than nonacosane. | |
Heptacosane | Found in various natural waxes; slightly shorter than nonacosane. |
Uniqueness of Nonacosane: Nonacosane stands out due to its specific role as a pheromone component in certain insects, which is not commonly observed with other similar compounds. Its longer chain length also contributes to its distinct physical properties compared to shorter alkanes .
Nonacosane represents a straight-chain saturated hydrocarbon with the molecular formula C₂₉H₆₀ [3] [16] [17]. This long-chain alkane belongs to the class of organic compounds known as alkanes, which are acyclic branched or unbranched hydrocarbons having the general formula CₙH₂ₙ₊₂ and consist entirely of hydrogen atoms and saturated carbon atoms [16]. The compound is officially designated as n-nonacosane, with the Chemical Abstracts Service registry number 630-03-5 [17] [18].
The molecular structure consists of twenty-nine carbon atoms arranged in a linear chain, with each carbon atom bonded to sufficient hydrogen atoms to satisfy the tetravalent nature of carbon [18]. The International Union of Pure and Applied Chemistry name for this compound is nonacosane [18]. The simplified molecular input line entry system representation shows the structure as a continuous chain of carbon atoms: CCCCCCCCCCCCCCCCCCCCCCCCCCCCC [18] [20].
Property | Value | Reference |
---|---|---|
Molecular Formula | C₂₉H₆₀ | [3] [17] |
Chemical Abstracts Service Number | 630-03-5 | [17] [18] |
International Chemical Identifier | InChI=1S/C29H60/c1-3-5-7-9-11-13-15-17-19-21-23-25-27-29-28-26-24-22-20-18-16-14-12-10-8-6-4-2/h3-29H2,1-2H3 | [18] [20] |
Molecular Weight | 408.79 g/mol | [17] [20] |
Monoisotopic Mass | 408.46950 g/mol | [18] [20] |
Constitutional isomerism in alkanes arises from the possibility of branching in carbon chains, where isomers are molecules that have the same molecular formula but different arrangement of atoms in space [4] [22]. For nonacosane with the formula C₂₉H₆₀, the number of possible constitutional isomers is extraordinarily large due to the extensive possibilities for chain branching and structural arrangements [16].
The International Union of Pure and Applied Chemistry defines constitutional isomerism as isomerism between structures differing in constitution and described by different line formulae [4]. In constitutional isomerism, the atoms are arranged in a completely different order, which distinguishes true isomers from conformational variations that result from rotation around single bonds [4] [22].
For long-chain alkanes like nonacosane, constitutional isomers can be categorized into several types including chain isomers, which arise from different patterns of carbon chain branching [4] [22]. The straight-chain form represents just one of countless possible structural arrangements, with branched variants showing methyl, ethyl, and higher alkyl substituents at various positions along the carbon backbone [22].
Alkane | Formula | Number of Constitutional Isomers |
---|---|---|
Butane | C₄H₁₀ | 2 |
Pentane | C₅H₁₂ | 3 |
Hexane | C₆H₁₄ | 5 |
Heptane | C₇H₁₆ | 9 |
Octane | C₈H₁₈ | 18 |
Nonane | C₉H₂₀ | 35 |
Decane | C₁₀H₂₂ | 75 |
The number of constitutional isomers increases exponentially with chain length, and for C₂₉H₆₀, the theoretical number reaches astronomical proportions, requiring sophisticated computational methods for exact determination [16] [24].
Nonacosane exhibits well-defined thermal transition temperatures that reflect its long-chain aliphatic structure [3] [17]. The melting point of nonacosane ranges from 63 to 66°C, as documented in literature sources [17] [21]. This relatively high melting point for an organic compound reflects the strong intermolecular van der Waals forces present between the long hydrocarbon chains [17].
The boiling point of nonacosane is reported as 714 Kelvin, which corresponds to approximately 441°C [28]. Alternative measurements indicate a boiling point of 286°C at reduced pressure (15 mmHg), demonstrating the pressure dependence of this thermal property [17] [21]. The high boiling point is characteristic of long-chain alkanes, where extensive intermolecular interactions require substantial thermal energy to overcome during the liquid-to-vapor phase transition [25].
Thermal Property | Value | Conditions | Reference |
---|---|---|---|
Melting Point | 63-66°C | Standard conditions | [17] [21] |
Boiling Point | 714 K (441°C) | Standard pressure | [28] |
Boiling Point | 286°C | 15 mmHg pressure | [17] [21] |
Flash Point | 291.2°C | Standard conditions | [17] |
The density of nonacosane is measured as 0.8083 g/cm³, which is typical for long-chain saturated hydrocarbons [3] [17]. This density value places nonacosane in the range expected for alkanes of similar molecular weight, reflecting the relatively low atomic density of carbon-hydrogen frameworks compared to more polar organic compounds [17] [21].
The refractive index of nonacosane is documented as 1.4440, measured at 589.3 nm wavelength at 65°C [17] [21]. The refractive index represents the interaction of light with electrons of the constituent atoms in the hydrocarbon, and increases with electron density or polarizability [27]. For alkanes, the refractive index generally increases with molecular weight due to the greater number of polarizable electrons in longer chains [23].
Optical and Physical Property | Value | Measurement Conditions | Reference |
---|---|---|---|
Density | 0.8083 g/cm³ | Standard temperature | [3] [17] |
Refractive Index | 1.4440 | 589.3 nm, 65°C | [17] [21] |
Exact Mass | 408.45900 g/mol | Monoisotopic | [18] |
Average Molecular Weight | 408.78670 g/mol | Standard conditions | [18] |
Nonacosane exhibits extremely limited solubility in polar solvents, consistent with its nonpolar hydrocarbon structure [16] [17]. The compound is described as a hydrocarbon lipid molecule that is very hydrophobic and practically insoluble in water [16]. This hydrophobic character results from the absence of polar functional groups and the predominance of nonpolar carbon-hydrogen bonds throughout the molecular structure [16].
The solubility characteristics of nonacosane include sparse solubility in chloroform when heated and slight solubility in hexanes [17]. The compound is incompatible with strong oxidizing agents, which reflects its saturated hydrocarbon nature and susceptibility to oxidative degradation under harsh conditions [3] [17]. The logarithm of water solubility is calculated as -11.96, indicating extremely poor aqueous solubility [28].
Solvent System | Solubility Characteristics | Reference |
---|---|---|
Water | Practically insoluble (log₁₀WS = -11.96) | [16] [28] |
Chloroform | Sparingly soluble when heated | [17] |
Hexanes | Slightly soluble | [17] |
Octanol/Water | log P = 11.559 | [28] |
Nuclear Magnetic Resonance spectroscopy provides detailed structural information about nonacosane through analysis of both proton and carbon-13 nuclei [7] [8] [9]. Nuclear Magnetic Resonance spectroscopy is based on the re-orientation of atomic nuclei with non-zero nuclear spins in an external magnetic field, with absorption of electromagnetic radiation in the radio frequency region [7]. For long-chain alkanes like nonacosane, Nuclear Magnetic Resonance analysis reveals characteristic chemical shift patterns that reflect the electronic environments of different carbon and hydrogen positions [38].
In carbon-13 Nuclear Magnetic Resonance spectra of long n-alkanes, very high resolution techniques can resolve up to ten different signals, providing detailed information about segmental motion and conformational dynamics [38]. The chemical shifts are sensitive to the solvent used, and the relative chemical shifts change depending on the measurement conditions [38]. For alkanes of the length of nonacosane, the interior carbons show overlapping signals that require specialized techniques for resolution [38].
Proton Nuclear Magnetic Resonance analysis of nonacosane would show characteristic patterns for methyl and methylene groups, with the terminal methyl groups appearing as triplets due to coupling with adjacent methylene carbons [9] [10]. The extensive methylene chain would produce complex multiplet patterns, with chemical shifts typically appearing in the aliphatic region below 3 parts per million [8] [14].
Nuclear Magnetic Resonance Parameter | Expected Range | Reference |
---|---|---|
Carbon-13 Chemical Shifts | 10-40 ppm | [38] |
Proton Chemical Shifts | 0.8-2.0 ppm | [9] [14] |
Number of Resolved Carbon Signals | Up to 10 | [38] |
Mass spectrometry of nonacosane reveals characteristic fragmentation patterns typical of long-chain alkanes [11] [36] [40]. The molecular ions of linear alkanes prefer to fragment at carbon-carbon bonds away from the end of the chain, since cleavage of inner bonds creates more stable carbocations and radicals [36]. Consequently, mass spectra of linear alkanes feature intense peaks in the middle of the mass-to-charge ratio plot with weaker peaks at either end [36].
The fragmentation of nonacosane follows the general pattern where each carbon-carbon bond cleavage with release of methyl groups leads to prominent peaks separated by 14 mass units [36] [40]. The base peak typically appears at mass-to-charge ratios corresponding to the most stable carbocation fragments, often around C₃H₇⁺ (m/z = 43) for alkanes [36]. Secondary fragmentation at carbon-hydrogen bonds produces smaller mass signals near each prominent peak [36].
Fragmentation occurs preferentially at alkyl-substituted carbons at branching points to give the most stable carbocations, following the stability order: tertiary > secondary > primary > methyl carbocation [40]. For the straight-chain nonacosane molecule, fragmentation produces a characteristic ladder pattern with decreasing intensity toward the molecular ion region [11] [15].
Fragmentation Characteristic | Pattern Description | Reference |
---|---|---|
Base Peak Region | m/z 43 (C₃H₇⁺) | [36] |
Peak Separation | 14 mass units (CH₂ loss) | [36] [40] |
Molecular Ion | m/z 408 (often weak) | [11] |
Fragmentation Preference | Internal C-C bonds | [36] |
Infrared spectroscopy of nonacosane reveals characteristic absorption bands associated with carbon-hydrogen and carbon-carbon vibrations typical of saturated hydrocarbons [12] [41] [43]. The carbon-hydrogen bond stretching vibrations of alkanes occur in the range of 2800-3000 cm⁻¹, with nonacosane showing strong absorption bands in this region due to the numerous methyl and methylene groups [41] [43] [44].
The infrared spectrum of nonacosane exhibits strong bands in the 3000-2850 cm⁻¹ region due to carbon-hydrogen stretching vibrations [43]. Specific features include carbon-hydrogen scissoring around 1470 cm⁻¹, methyl rocking vibrations at approximately 1383 cm⁻¹, and long-chain methyl rocking around 728 cm⁻¹ [43]. The region from 1300-900 cm⁻¹ represents the fingerprint region, where complex absorption patterns provide unique identification characteristics [43].
For long-chain alkanes like nonacosane, the intensity of carbon-hydrogen valence vibration bands is directly proportional to the number of carbon-hydrogen groups per unit volume [44]. The carbon-carbon stretching and bending bands are typically too weak or of too low frequency to be prominently detected in standard infrared spectroscopy [43] [44].
Infrared Absorption Region | Wavenumber (cm⁻¹) | Assignment | Reference |
---|---|---|---|
Carbon-Hydrogen Stretch | 2800-3000 | Alkyl C-H vibrations | [41] [43] |
Carbon-Hydrogen Scissoring | ~1470 | CH₂ deformation | [43] |
Methyl Rocking | ~1383 | CH₃ rocking | [43] |
Long-chain Rocking | ~728 | Long-chain vibrations | [43] |
Fingerprint Region | 1300-900 | Complex vibrational modes | [43] |
The molar heat capacity of nonacosane is calculated as 1553.04 J/mol×K using established thermodynamic estimation methods [28] [34]. Heat capacity represents the amount of thermal energy required to raise the temperature of one mole of substance by one Kelvin, and for long-chain alkanes, this property increases systematically with molecular weight [24] [31]. The substantial heat capacity of nonacosane reflects the large number of vibrational modes available in the extensive carbon-hydrogen framework [31].
For alkanes, heat capacity typically exhibits temperature dependence, with values increasing as temperature rises due to the activation of additional vibrational and rotational modes [24] [31]. The heat capacity of nonacosane follows general correlations established for long-chain alkanes, where group contribution methods provide reliable estimates based on the number and types of carbon-hydrogen bonds present [30] [31].
Experimental determination of heat capacity for long-chain alkanes requires specialized calorimetric techniques, often employing differential scanning calorimetry under controlled atmospheric conditions [31] [35]. The heat capacity value for nonacosane represents gas-phase conditions and may vary under different physical states and temperatures [28] [31].
Thermodynamic Parameter | Value | Units | Method | Reference |
---|---|---|---|---|
Molar Heat Capacity | 1553.04 | J/mol×K | Joback Method | [28] [34] |
Temperature Dependence | Increases with T | - | General correlation | [31] |
Phase State | Gas phase | - | Calculation basis | [28] |
The standard enthalpy of formation for nonacosane is calculated as -641.89 kJ/mol, indicating that the compound is thermodynamically stable relative to its constituent elements [28] [33]. This large negative value reflects the stability of carbon-carbon and carbon-hydrogen bonds in the saturated hydrocarbon structure [33]. The enthalpy of formation represents the energy change when one mole of nonacosane is formed from its constituent elements in their standard states [29] [32].
For long-chain alkanes, the enthalpy of formation becomes increasingly negative with chain length due to the cumulative stabilization from additional carbon-carbon bonds [24] [33]. The value for nonacosane follows established correlations for alkane thermochemical properties, where group contribution methods provide reliable estimates based on molecular structure [30] [33].
The calculation of enthalpy of formation for nonacosane employs established thermodynamic estimation techniques, particularly the Joback method, which uses group contributions to predict thermochemical properties [28] [29]. These computational approaches have been validated against experimental data for smaller alkanes and extended to predict properties of longer-chain homologs [24] [30].
Formation Property | Value | Units | Reference |
---|---|---|---|
Standard Enthalpy of Formation | -641.89 | kJ/mol | [28] |
Calculation Method | Joback Method | - | [28] |
Thermodynamic Stability | High (negative ΔfH°) | - | [29] |
The Gibbs free energy of nonacosane is calculated as 193.30 kJ/mol, representing the thermodynamic potential that determines the spontaneity of chemical processes involving this compound [28] [29]. Gibbs free energy combines enthalpy and entropy effects according to the fundamental relationship ΔG = ΔH - TΔS, where temperature and entropy changes influence the overall free energy [29] [32].
The positive Gibbs free energy value for nonacosane indicates that formation from elements becomes less favorable at elevated temperatures due to entropy effects [29]. This thermodynamic parameter plays a crucial role in predicting the feasibility and spontaneity of chemical reactions involving nonacosane [29] [32].
For hydrocarbon systems, Gibbs free energy calculations incorporate both enthalpic contributions from bond energies and entropic factors related to molecular flexibility and conformational freedom [29] [30]. Long-chain alkanes like nonacosane exhibit significant conformational entropy due to rotation around carbon-carbon single bonds [30].
Gibbs Free Energy Parameter | Value | Units | Reference |
---|---|---|---|
Standard Gibbs Free Energy | 193.30 | kJ/mol | [28] |
Temperature Dependence | Positive correlation | - | [29] |
Thermodynamic Significance | Formation favorability | - | [29] [32] |
The enthalpy of fusion for nonacosane is calculated as 70.87 kJ/mol, representing the energy required to convert solid nonacosane to liquid phase at the melting point [28]. This substantial value reflects the strong intermolecular van der Waals forces between long hydrocarbon chains in the crystalline solid state [13] [25]. The enthalpy of fusion increases systematically with chain length for alkane homologs due to enhanced intermolecular interactions [13] [25].
The enthalpy of vaporization is documented as 147.10 kJ/mol, indicating the energy necessary to convert liquid nonacosane to vapor phase [25] [28]. This value demonstrates the significant intermolecular forces that must be overcome during the liquid-to-gas transition [25]. For n-alkanes, vaporization enthalpies show temperature dependence, typically increasing as temperature decreases [25].
Experimental determination of these phase transition enthalpies employs techniques such as differential scanning calorimetry and vapor pressure measurements [13] [25]. The ratio of vaporization to fusion enthalpies for nonacosane follows patterns established for long-chain alkanes, where vaporization requires approximately twice the energy of fusion [13].
Phase Transition Property | Value | Units | Reference |
---|---|---|---|
Enthalpy of Fusion | 70.87 | kJ/mol | [28] |
Enthalpy of Vaporization | 147.10 | kJ/mol | [25] [28] |
Vaporization/Fusion Ratio | ~2.1 | - | [13] [25] |
Temperature Dependence | Increases as T decreases | - | [25] |